(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in 2002 by GlaxoSmithKline as a potential drug candidate for the treatment of metabolic disorders. Since then, GW0742 has been extensively studied for its various pharmacological effects and potential therapeutic applications.
Mecanismo De Acción
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone exerts its pharmacological effects by binding to and activating PPARδ receptors, which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
1. Regulation of lipid and glucose metabolism: this compound activates PPARδ receptors, which play a crucial role in regulating lipid and glucose metabolism. It has been shown to increase fatty acid oxidation, glucose uptake, and insulin sensitivity.
2. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
4. Anticancer effects: this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone in lab experiments include its potent and selective PPARδ agonist activity, which allows for the specific modulation of PPARδ signaling pathways. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, which can limit its use in certain assays. It is also important to note that the effects of this compound can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for the study of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone, including:
1. Development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity.
2. Investigation of the potential therapeutic applications of this compound in various diseases, such as metabolic disorders, neurodegenerative diseases, and cancer.
3. Elucidation of the molecular mechanisms underlying the pharmacological effects of this compound, including the identification of downstream target genes and signaling pathways.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
In conclusion, this compound is a synthetic compound with potent PPARδ agonist activity that has been extensively studied for its various pharmacological effects and potential therapeutic applications. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-methylindole and 4-bromobutanal to form the intermediate, which is then subjected to a series of reactions to yield the final product. The overall yield of the synthesis is around 10-15%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has been studied extensively for its various pharmacological effects and potential therapeutic applications. It has been shown to have potent PPARδ agonist activity, which plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. This compound has also been shown to have anti-inflammatory, neuroprotective, and anticancer effects.
Propiedades
IUPAC Name |
(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-11-10-13-4-2-3-5-14(13)16(11)15(17)12-6-8-18-9-7-12/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABOEIESZUPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.